molecular formula C13H17NO3 B1469495 Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate CAS No. 243988-47-8

Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate

Cat. No. B1469495
Key on ui cas rn: 243988-47-8
M. Wt: 235.28 g/mol
InChI Key: BNDMASKYTPYHSH-UHFFFAOYSA-N
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Patent
US08367666B2

Procedure details

Under the nitrogen gas atmosphere, a solution of cyclooctanone (15.87 mL, 120 mmol) and DMF dimethyl acetal was heated and stirred at 100° C. for 12 hours. After that, the solvent was removed by distillation under reduced pressure and a pale yellow oily matter (16.54 g) was obtained. This was dissolved in methanol (50 mL), and methyl cyanoacetate (8.87 mL, 100.37 mmol) was added and stirred at room temperature. The precipitated solid was separated by filtration and washed with diethyl ether, and the desired compound was obtained as a colorless solid (13.8 g, 49%, and mp: 220-224° C.).
Quantity
15.87 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.87 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[N:11](C(OC)OC)C.[C:18]([CH2:20][C:21]([O:23][CH3:24])=[O:22])#N.[CH3:25][OH:26]>>[O:26]=[C:25]1[NH:11][C:2]2[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:1]=2[CH:18]=[C:20]1[C:21]([O:23][CH3:24])=[O:22]

Inputs

Step One
Name
Quantity
15.87 mL
Type
reactant
Smiles
C1(CCCCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(OC)OC
Step Two
Name
Quantity
8.87 mL
Type
reactant
Smiles
C(#N)CC(=O)OC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that, the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
a pale yellow oily matter (16.54 g) was obtained
STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
The precipitated solid was separated by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O=C1C(=CC2=C(N1)CCCCCC2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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